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For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in

the propagation of action potentials, particularly within the peripheral nervous system. Its

preferential expression in nociceptive (pain-sensing) neurons has positioned it as a key target

for the development of novel analgesics. A thorough understanding of the biophysical

properties of Nav1.7 is paramount for researchers and drug development professionals

seeking to modulate its activity for therapeutic benefit. This guide provides a comprehensive

overview of the core biophysical characteristics of Nav1.7, detailed experimental protocols for

its study, and visualizations of its signaling pathways and drug discovery workflows.

Core Biophysical Properties of Nav1.7
Nav1.7 channels are characterized by their rapid activation and inactivation kinetics, which

contribute to their role in setting the threshold for action potential firing in response to small

depolarizations.[1] These properties are influenced by various factors, including the presence

of auxiliary β-subunits and alternative splicing of the α-subunit.

Quantitative Biophysical Data
The following tables summarize key quantitative biophysical parameters of human Nav1.7

channels, primarily determined by whole-cell patch-clamp electrophysiology in various

expression systems. These values can vary depending on the specific experimental conditions,
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such as the expression system, the presence of auxiliary subunits, and the composition of the

recording solutions.

Parameter Value Cell Type Conditions Reference

Activation (V½) -11 mV CHO --- [2]

-28 ± 1 mV HEK293

Co-expressed

with β1 and β2

subunits

[3]

Slope Factor (k) 4.9 ± 0.5 mV HEK293

Co-expressed

with β1 and β2

subunits

[3]

Inactivation (V½) -73 mV CHO --- [2]

-71 ± 1 mV HEK293

Co-expressed

with β1 and β2

subunits

[3]

Slope Factor (k) 5.9 ± 0.4 mV HEK293

Co-expressed

with β1 and β2

subunits

[3]

Single-Channel

Conductance
~17 pS HEK293

Similar to other

neuronal sodium

channels

[4]

Experimental Protocols
The primary technique for characterizing the biophysical properties of Nav1.7 is whole-cell

patch-clamp electrophysiology. This method allows for the direct measurement of the ionic

currents flowing through the channel in response to controlled changes in the membrane

potential.

Detailed Methodology: Whole-Cell Patch-Clamp
Recording of Nav1.7 Currents
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This protocol is a generalized procedure based on common practices reported in the literature

for recording Nav1.7 currents from heterologous expression systems like Human Embryonic

Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the

channel.

1. Cell Preparation:

Cells expressing Nav1.7 are cultured to an appropriate confluency (typically 50-80%).

On the day of recording, cells are dissociated into a single-cell suspension using a gentle

enzymatic solution (e.g., Trypsin-EDTA) and then re-plated onto glass coverslips.

Cells are allowed to adhere for at least 30 minutes before recording.

2. Solutions:

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310-320

mOsm.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is

adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300-310 mOsm. Cesium and

fluoride ions are used to block potassium and calcium channels, respectively, isolating the

sodium currents.

3. Recording Procedure:

A glass micropipette with a resistance of 1-3 MΩ is filled with the internal solution and

mounted on the patch-clamp amplifier headstage.

The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance

"giga-seal" (≥1 GΩ) between the pipette tip and the cell membrane.

The membrane patch is then ruptured by applying a brief pulse of suction, establishing the

whole-cell configuration.
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The cell is held at a holding potential of -100 mV to -120 mV to ensure the majority of Nav1.7

channels are in the closed, resting state.

Series resistance and capacitance are compensated to minimize voltage errors and improve

the recording quality.

4. Voltage Protocols:

Activation: From the holding potential, a series of depolarizing voltage steps (e.g., from -80

mV to +60 mV in 5 or 10 mV increments for 20-50 ms) are applied to elicit inward sodium

currents. The peak current at each voltage is measured to construct a current-voltage (I-V)

relationship. The conductance is then calculated and plotted against the voltage, and the

resulting curve is fitted with a Boltzmann function to determine the half-maximal activation

voltage (V½) and the slope factor (k).

Steady-State Inactivation: To measure the voltage-dependence of inactivation, a series of

conditioning pre-pulses (e.g., from -140 mV to 0 mV for 500 ms) are applied, followed by a

test pulse to a voltage that elicits a maximal inward current (e.g., 0 mV). The normalized

current from the test pulse is plotted against the pre-pulse potential and fitted with a

Boltzmann function to determine the half-maximal inactivation voltage (V½) and the slope

factor (k).

Recovery from Inactivation: The time course of recovery from inactivation is measured using

a two-pulse protocol. A depolarizing pulse inactivates the channels, followed by a variable

recovery interval at the holding potential, and then a second test pulse to assess the fraction

of recovered channels.

Signaling Pathways and Experimental Workflows
The role of Nav1.7 in pain signaling is complex, involving not only the generation of action

potentials but also interactions with other proteins and modulation of downstream signaling

cascades.

Nav1.7 Signaling Pathway in Nociceptors
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Caption: Nav1.7 signaling in nociceptive pain transmission.

Experimental Workflow: Patch-Clamp Electrophysiology
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Caption: Standard workflow for whole-cell patch-clamp analysis of Nav1.7.

Drug Discovery Workflow for Nav1.7 Inhibitors
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Caption: A typical drug discovery pipeline for Nav1.7 inhibitors.
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Conclusion
The voltage-gated sodium channel Nav1.7 remains a compelling target for the development of

novel pain therapeutics. Its distinct biophysical properties, including rapid activation and slow

recovery from inactivation, make it a key regulator of neuronal excitability. A comprehensive

understanding of these properties, facilitated by robust experimental techniques such as patch-

clamp electrophysiology, is essential for the rational design of selective and effective Nav1.7

modulators. The intricate signaling pathways in which Nav1.7 participates, including its

interplay with other ion channels and intracellular signaling molecules, offer additional avenues

for therapeutic intervention. Continued research into the fundamental biophysics and regulatory

mechanisms of Nav1.7 will undoubtedly pave the way for the next generation of pain therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8103251?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://www.nanion.de/wp-content/uploads/2023/02/Nanion_APP_Note_PaP_NaV1_7_Anaxon_03014.pdf?1679269899
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://www.youtube.com/watch?v=vqfmd9e2gqc
https://www.benchchem.com/product/b8103251#understanding-the-biophysical-properties-of-nav1-7-channels
https://www.benchchem.com/product/b8103251#understanding-the-biophysical-properties-of-nav1-7-channels
https://www.benchchem.com/product/b8103251#understanding-the-biophysical-properties-of-nav1-7-channels
https://www.benchchem.com/product/b8103251#understanding-the-biophysical-properties-of-nav1-7-channels
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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